(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
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Overview
Description
(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound that features a bromine and fluorine-substituted phenyl ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-bromo-4-fluoroaniline.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form the Boc-protected intermediate.
Formation of the Acetic Acid Moiety: The Boc-protected intermediate undergoes a reaction with a suitable acetic acid derivative, such as ethyl bromoacetate, in the presence of a base like sodium hydride to introduce the acetic acid moiety.
Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield the final product, (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides like EDCI or DCC in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Major Products
Substitution: Products with various nucleophiles replacing the bromine or fluorine atoms.
Deprotection: The free amine derivative.
Coupling: Amide-linked products when reacted with amines.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Auxiliary: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Ligand Development: Used in the development of ligands for biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Prodrug Design: The Boc-protected amine can be used in prodrug strategies to improve bioavailability.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid would depend on its specific application. In enzyme inhibition, for example, it might act by binding to the active site of the enzyme, thereby blocking substrate access. The presence of the Boc group can also influence its interaction with biological targets by modulating its hydrophobicity and steric properties.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Bromo-4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
- (S)-2-(2-Bromo-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
- (S)-2-(2-Bromo-4-nitrophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity compared to its analogs.
- Bromine Substitution : The bromine atom provides a site for further functionalization through substitution reactions.
This detailed overview provides a comprehensive understanding of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-2-(2-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLLJIDYFOITMD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=C(C=C(C=C1)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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